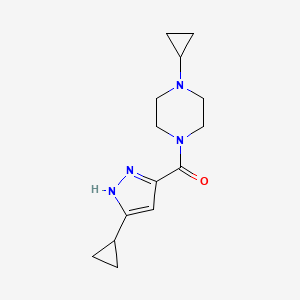
(4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a small molecule inhibitor that targets specific enzymes, making it an attractive candidate for the development of new therapeutics.
Wirkmechanismus
The mechanism of action of (4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone involves the inhibition of specific enzymes that are involved in disease progression. By targeting these enzymes, this compound can effectively block their activity, leading to the suppression of disease symptoms.
Biochemical and physiological effects:
Studies have shown that this compound can have significant biochemical and physiological effects. These include the suppression of tumor growth, the reduction of inflammation, and the normalization of enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is its specificity. This compound targets specific enzymes, making it an attractive candidate for the development of new therapeutics. However, its limitations include its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for the study of (4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone. These include the development of new therapeutics based on this compound, the exploration of its potential applications in other disease areas, and the optimization of its synthesis and dosing protocols. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in clinical use.
In conclusion, this compound is a promising compound with significant potential applications in drug discovery and development. Its specificity and ability to target specific enzymes make it an attractive candidate for the development of new therapeutics. However, further research is needed to fully understand its biochemical and physiological effects and its potential limitations in clinical use.
Synthesemethoden
The synthesis of (4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone involves a multi-step process that requires careful attention to detail. The first step involves the preparation of the pyrazole ring, followed by the introduction of the piperazine ring. The final step involves the addition of the methanone group to the molecule.
Wissenschaftliche Forschungsanwendungen
(4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone has been studied extensively in the field of drug discovery and development. Its potential applications include the treatment of cancer, inflammation, and other diseases that are caused by specific enzyme dysregulation.
Eigenschaften
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(13-9-12(15-16-13)10-1-2-10)18-7-5-17(6-8-18)11-3-4-11/h9-11H,1-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTSZWLOFBPYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCN(CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
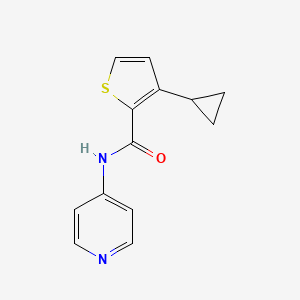
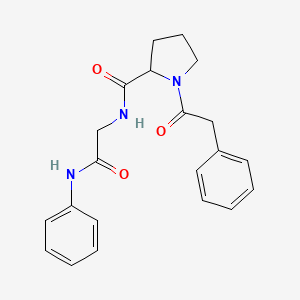
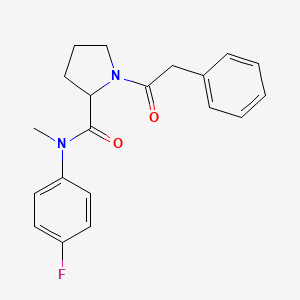
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)
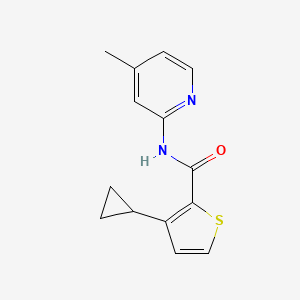
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
